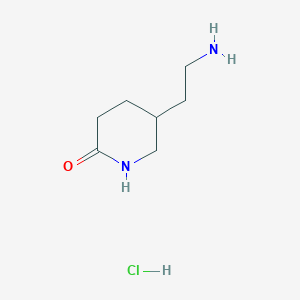
Clorhidrato de 5-(2-Aminoetil)piperidin-2-ona
Descripción general
Descripción
5-(2-Aminoethyl)piperidin-2-one hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biological Studies: Used in studies to understand the biological activity of piperidine derivatives.
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various medical conditions.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Material Science:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)piperidin-2-one hydrochloride typically involves the following steps:
Formation of Piperidin-2-one: The initial step involves the formation of piperidin-2-one through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Aminoethyl Group:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 5-(2-Aminoethyl)piperidin-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and reagents are selected based on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(2-Aminoethyl)piperidin-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the piperidin-2-one structure.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Compounds with different substituents replacing the aminoethyl group.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Piperidin-2-one: A closely related compound with similar structural features.
N-Methylpiperidin-2-one: Another derivative with a methyl group attached to the nitrogen atom.
2,5-Dimethylpiperidin-2-one: A derivative with two methyl groups attached to the piperidine ring.
Uniqueness:
Functional Group: The presence of the aminoethyl group distinguishes 5-(2-Aminoethyl)piperidin-2-one hydrochloride from other piperidine derivatives.
Propiedades
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXLAWKWWPNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)


![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
